N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide is a complex organic compound with a molecular formula of C16H17N5O2. . It is characterized by the presence of a pyrimidine ring, an azetidine ring, and a benzamide group, which contribute to its unique chemical behavior and biological activity.
Preparation Methods
The synthesis of N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide typically involves multiple steps. One common synthetic route includes the reaction between 4-chloropyrimidine-5-carbonitrile and (S)-ethyl 2-aminobutyrate, followed by the reaction of the intermediate product with benzyl isocyanate. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It induces apoptosis, causes cell cycle arrest, and inhibits DNA replication.
Biological Research: The compound is used to study cellular mechanisms and pathways involved in cancer progression and treatment.
Industrial Applications: It is explored for its potential use in developing new pharmaceuticals and agrochemicals due to its unique chemical properties.
Mechanism of Action
The anticancer effects of N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide are primarily due to its ability to induce apoptosis and cause cell cycle arrest. It inhibits DNA replication, which prevents cancer cells from proliferating. The compound targets specific molecular pathways involved in cell growth and survival, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide can be compared with other compounds containing pyrimidine and azetidine rings. Similar compounds include:
Benzyl (2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)carbamate: This compound also exhibits significant biological activity and is used in medicinal chemistry.
Pyrimidopyrimidine derivatives: These compounds have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-oxo-2-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c22-14(9-19-15(23)12-5-2-1-3-6-12)21-10-13(11-21)20-16-17-7-4-8-18-16/h1-8,13H,9-11H2,(H,19,23)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHGXJIJSAQVMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CNC(=O)C2=CC=CC=C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.